molecular formula C15H19NO4S B3003671 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide CAS No. 863020-82-0

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide

Cat. No.: B3003671
CAS No.: 863020-82-0
M. Wt: 309.38
InChI Key: KHTUQDHTAKEVSM-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide is a useful research compound. Its molecular formula is C15H19NO4S and its molecular weight is 309.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has delved into the antimicrobial and antifungal properties of propionamide derivatives. A noteworthy study synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, evaluating their in vitro antibacterial and antifungal activities. Remarkably, some of these compounds demonstrated significant antimicrobial activity, comparable to standard antibacterial and antifungal agents. This research highlights the therapeutic potential of propionamide derivatives in combating various microbial and fungal infections (Helal et al., 2013).

Herbicidal Activity

Another intriguing aspect of propionamide derivatives is their herbicidal activity. The synthesis and herbicidal properties of novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives were explored, demonstrating that some compounds exhibited significant herbicidal effectiveness against certain grass species. These findings underscore the potential of these compounds in agricultural applications, offering a promising avenue for the development of new herbicides (Liu et al., 2016).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-3-15(17)16(13-9-10-21(18,19)11-13)12-5-7-14(8-6-12)20-4-2/h5-10,13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTUQDHTAKEVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.